molecular formula C12H20N4O2 B6640216 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea

1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea

Cat. No. B6640216
M. Wt: 252.31 g/mol
InChI Key: WOBCJYIBPLDHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea, also known as EPCMU, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in medical research. EPCMU is a small molecule inhibitor that has been shown to have promising effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea involves the inhibition of specific molecular pathways. 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea targets the enzyme cyclin-dependent kinase 2 (CDK2), which plays a key role in cell cycle regulation. By inhibiting CDK2, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea prevents the proliferation of cancer cells and promotes cell death. In neurobiology, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea has been shown to protect neurons from oxidative stress and inflammation by inhibiting the activation of certain signaling pathways.
Biochemical and Physiological Effects:
1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea has been shown to have various biochemical and physiological effects. In cancer cells, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea inhibits the phosphorylation of the retinoblastoma protein, which leads to cell cycle arrest and apoptosis. In neurobiology, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea has been shown to protect neurons from oxidative stress and inflammation by inhibiting the activation of certain signaling pathways. In immunology, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea has been shown to modulate the immune response by inhibiting the activation of certain immune cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea is its specificity for CDK2, which makes it a useful tool for studying the role of CDK2 in various biological processes. However, one of the limitations of 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea. Another area of interest is the investigation of the potential therapeutic applications of 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, the development of new methods for synthesizing 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea and other related compounds may lead to the discovery of new drugs with improved properties.
Conclusion:
In conclusion, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea is a novel compound that has potential applications in various scientific research fields. Its specificity for CDK2 makes it a useful tool for studying the role of CDK2 in various biological processes. Further research on 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea and related compounds may lead to the discovery of new drugs with improved properties and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea involves a multi-step process that begins with the condensation of 5-ethyl-2-methylpyrazole-3-carboxylic acid with 1-hydroxycyclobutylamine to form the corresponding amide. The amide is then reacted with 1,1'-carbonyldiimidazole to form the corresponding urea. The final step involves the reaction of the urea with 1-chloro-2,4-dinitrobenzene to form 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea.

Scientific Research Applications

1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea has been shown to have potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In neurobiology, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

1-(5-ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-3-9-7-10(16(2)15-9)14-11(17)13-8-12(18)5-4-6-12/h7,18H,3-6,8H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBCJYIBPLDHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)NC(=O)NCC2(CCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea

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